molecular formula C6H6ClNO3S B6606369 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid CAS No. 2138568-22-4

2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid

Cat. No.: B6606369
CAS No.: 2138568-22-4
M. Wt: 207.64 g/mol
InChI Key: OJXZKSVBBKDIOP-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-chloro-3-methoxy-1,2-thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The presence of the chlorine and methoxy groups on the thiazole ring can enhance its binding affinity to the target sites.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is unique due to the presence of both chlorine and methoxy substituents on the thiazole ring, which can enhance its chemical reactivity and potential biological activities. This combination of substituents is not commonly found in other thiazole derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-11-6-5(7)3(12-8-6)2-4(9)10/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXZKSVBBKDIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138568-22-4
Record name 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid
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